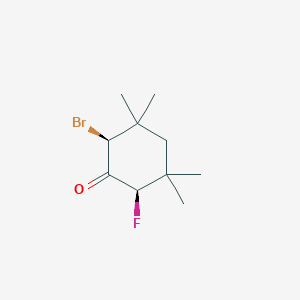
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one is a chiral compound with a unique structure characterized by the presence of bromine and fluorine atoms on a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexanone ring, which is then functionalized with bromine and fluorine atoms.
Bromination: The bromination step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Fluorination: The fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are typical oxidizing agents.
Major Products
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6R)-2-Bromo-3,3,5,5-tetramethylcyclohexan-1-one: Similar structure but lacks the fluorine atom.
(2S,6R)-2-Fluoro-3,3,5,5-tetramethylcyclohexan-1-one: Similar structure but lacks the bromine atom.
(2S,6R)-2-Chloro-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one: Similar structure with chlorine instead of bromine.
Uniqueness
(2S,6R)-2-Bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens provides distinct properties that are not observed in compounds with only one halogen.
Eigenschaften
CAS-Nummer |
38381-36-1 |
|---|---|
Molekularformel |
C10H16BrFO |
Molekulargewicht |
251.14 g/mol |
IUPAC-Name |
(2S,6R)-2-bromo-6-fluoro-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16BrFO/c1-9(2)5-10(3,4)8(12)6(13)7(9)11/h7-8H,5H2,1-4H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
LHLRIROEMBQTPH-SFYZADRCSA-N |
Isomerische SMILES |
CC1(CC([C@@H](C(=O)[C@@H]1F)Br)(C)C)C |
Kanonische SMILES |
CC1(CC(C(C(=O)C1F)Br)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


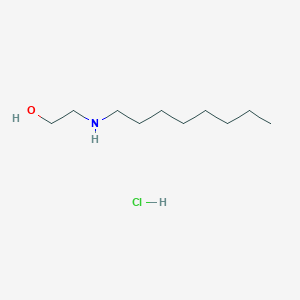


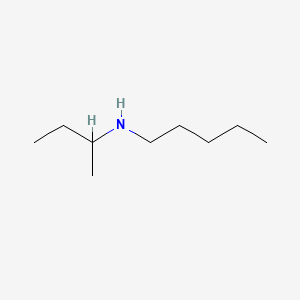

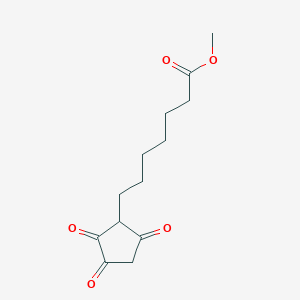

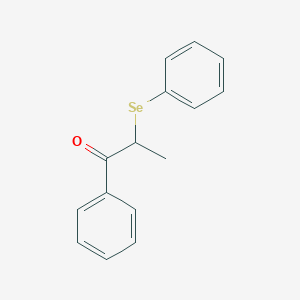

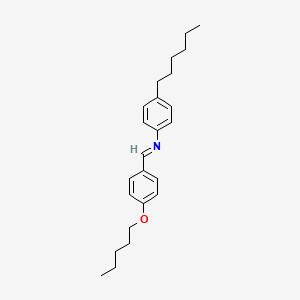
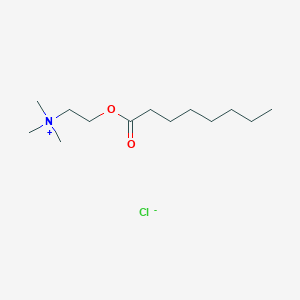
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
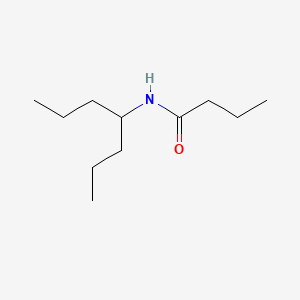
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
